1-(4-(2-Fluorobenzyl)-3-oxo-3,4-dihydropyrazin-2-yl)piperidine-3-carboxylic acid
CAS No.:
Cat. No.: VC15842163
Molecular Formula: C17H18FN3O3
Molecular Weight: 331.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H18FN3O3 |
|---|---|
| Molecular Weight | 331.34 g/mol |
| IUPAC Name | 1-[4-[(2-fluorophenyl)methyl]-3-oxopyrazin-2-yl]piperidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C17H18FN3O3/c18-14-6-2-1-4-12(14)10-21-9-7-19-15(16(21)22)20-8-3-5-13(11-20)17(23)24/h1-2,4,6-7,9,13H,3,5,8,10-11H2,(H,23,24) |
| Standard InChI Key | SHBKQRORBVBZAN-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(CN(C1)C2=NC=CN(C2=O)CC3=CC=CC=C3F)C(=O)O |
Introduction
The compound 1-(4-(2-Fluorobenzyl)-3-oxo-3,4-dihydropyrazin-2-yl)piperidine-3-carboxylic acid is a complex organic molecule that combines elements of piperidine, pyrazine, and fluorobenzyl groups. Despite the lack of specific information on this compound in the provided search results, we can deduce its properties and potential applications based on similar compounds and general principles of organic chemistry.
Synthesis and Preparation
The synthesis of similar compounds typically involves multi-step reactions, including condensation reactions, alkylation, and hydrolysis. For example, the preparation might start with a pyrazine derivative, which is then modified to introduce the fluorobenzyl group and finally coupled with a piperidine-3-carboxylic acid moiety.
Potential Applications
Compounds with similar structures are often explored for their biological activities, such as anti-inflammatory, antibacterial, or neurological effects. The presence of a fluorine atom can enhance lipophilicity, potentially improving bioavailability.
Research Findings and Data
Given the lack of specific information on this compound, we can look at related compounds for insights:
| Compound Type | Molecular Weight (g/mol) | Fluorine Presence | Potential Applications |
|---|---|---|---|
| 1-(2-Fluorobenzyl)piperidine-4-carboxylic acid | 237.27 | Yes | Biological activities |
| (Z)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)but-2-enamide | 355.4 | Yes | Pharmaceutical research |
| Droperidol EP Impurity D | 431.89 | Yes | Pharmaceutical testing |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume